molecular formula C19H17F2N3O5 B606451 Cabotegravir CAS No. 1051375-10-0

Cabotegravir

Cat. No. B606451
M. Wt: 405.3578
InChI Key: WCWSTNLSLKSJPK-LKFCYVNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cabotegravir is an HIV-1 integrase inhibitor used for treatment and pre-exposure prophylaxis of HIV-1 infection . It is used together with rilpivirine for short-term treatment of the human immunodeficiency virus type 1 (HIV-1) infection . It has a carbamoyl pyridone structure similar to dolutegravir .


Synthesis Analysis

The synthesis of Cabotegravir is complex and involves several steps. The formulation and pharmacology of long-acting cabotegravir have been studied extensively . A review of synthetic routes and final forms of integrase inhibitors including Cabotegravir has been published .


Molecular Structure Analysis

Cabotegravir has a chemical formula of C19H17F2N3O5 and a molecular weight of 405.358 . Its molecular structure has been analyzed using single-crystal X-ray diffraction .


Chemical Reactions Analysis

Cabotegravir is primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 and is unlikely to be impacted by the cytochrome P450 metabolic pathway . An ultrahigh performance liquid chromatography (UHPLC) method compatible with mass spectrometry has been developed for the determination of eight cabotegravir impurities .


Physical And Chemical Properties Analysis

Cabotegravir is a white to off-white, crystalline powder that is practically insoluble in aqueous solutions under pH 9, and slightly soluble above pH 10 . It is slightly acidic with a pKa of 7.8 for the enolic acid and 11.1 (calculated) for the carboxamide .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Pharmacology and Infectious Diseases .

Summary of the Application

Cabotegravir is an integrase strand transfer inhibitor (INSTI) used for HIV treatment and prevention . It is the first long-acting injectable medication approved for HIV pre-exposure prophylaxis . This means it can be used to prevent HIV infection in people who are at high risk of getting the virus .

Methods of Application or Experimental Procedures

Cabotegravir is administered as a long-acting injectable . After an optional 4-week oral lead-in period, the first 2 injections of cabotegravir are administered 1 month apart, followed by bimonthly injections thereafter . This bimonthly, injectable option can provide an advantage over oral standard of care therapies in patients with significant renal disease and those who have difficulty with a once-daily dosing schedule .

Results or Outcomes Obtained

Phase 3 clinical trials have demonstrated the noninferiority of cabotegravir to currently recommended oral once-daily dosing regimens . Injection-site reactions were common in clinical trials of cabotegravir and occurred in up to 81% of trial participants . Despite these reactions and the costs associated with the long-acting injectable formulation, cabotegravir is considered both safe and effective for HIV pre-exposure prophylaxis .

HIV Treatment

Specific Scientific Field

The specific scientific field for this application is Pharmacology and Infectious Diseases .

Summary of the Application

Cabotegravir, in combination with another HIV medication called rilpivirine, is used for the treatment of HIV-1 in adults . This combination is intended for maintenance treatment of adults who have undetectable HIV levels in the blood (viral load less than 50 copies/mL) with their current antiretroviral treatment, and when the virus has not developed resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors .

Methods of Application or Experimental Procedures

Cabotegravir is administered orally or as a long-acting intramuscular injection . The combination of cabotegravir and rilpivirine is intended for maintenance treatment of adults who have undetectable HIV levels in the blood with their current antiretroviral treatment .

Results or Outcomes Obtained

The combination of cabotegravir and rilpivirine has been shown to be effective in maintaining viral suppression in adults with HIV-1 . This treatment option provides an alternative to daily oral medication, which can be beneficial for individuals who have difficulty adhering to a daily medication regimen .

Short-Term HIV Treatment

Specific Scientific Field

The specific scientific field for this application is Pharmacology and Infectious Diseases .

Summary of the Application

Cabotegravir is used with another HIV medication (rilpivirine) for short-term treatment to replace other medications used to help control HIV infection . This combination is intended for maintenance treatment of adults who have undetectable HIV levels in the blood (viral load less than 50 copies/mL) with their current antiretroviral treatment, and when the virus has not developed resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase strand transfer inhibitors .

Methods of Application or Experimental Procedures

Cabotegravir is administered orally or as a long-acting intramuscular injection . The combination of cabotegravir and rilpivirine is intended for maintenance treatment of adults who have undetectable HIV levels in the blood with their current antiretroviral treatment .

Results or Outcomes Obtained

The combination of cabotegravir and rilpivirine has been shown to be effective in maintaining viral suppression in adults with HIV-1 . This treatment option provides an alternative to daily oral medication, which can be beneficial for individuals who have difficulty adhering to a daily medication regimen .

Safety And Hazards

Cabotegravir is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Long-acting cabotegravir may provide a novel therapeutic option for both the treatment and prevention of HIV-1 infection . The World Health Organization (WHO) has released new guidelines for the use of long-acting injectable cabotegravir (CAB-LA) as pre-exposure prophylaxis (PrEP) for HIV and called for countries to consider this safe and highly effective prevention option for people at substantial risk of HIV infection .

properties

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSTNLSLKSJPK-LKFCYVNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146982
Record name GSK-1265744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cabotegravir binds to the active site of HIV integrase, preventing strand transfer of the viral genome into the host genome, and preventing replication of the virus.
Record name Cabotegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cabotegravir

CAS RN

1051375-10-0
Record name Cabotegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabotegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabotegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-1265744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CABOTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
ME Clement, R Kofron, RJ Landovitz - Current Opinion in HIV and …, 2020 - ncbi.nlm.nih.gov
Purpose: This review highlights the development of long-acting injectable cabotegravir (CAB LA) for HIV pre-exposure prophylaxis (PrEP), with a focus on Phase 2 studies and later …
Number of citations: 79 www.ncbi.nlm.nih.gov
RJ Landovitz, D Donnell, ME Clement… - … England Journal of …, 2021 - Mass Medical Soc
… Incident HIV infection occurred in 52 participants: 13 in the cabotegravir group (incidence, … Injection-site reactions were reported in 81.4% of the participants in the cabotegravir group …
Number of citations: 375 www.nejm.org
DA Margolis, J Gonzalez-Garcia, HJ Stellbrink, JJ Eron… - The Lancet, 2017 - thelancet.com
… cabotegravir plus abacavir–lamivudine. After a 20-week induction period on oral cabotegravir … 1) to intramuscular long-acting cabotegravir plus rilpivirine at 4-week intervals (long-acting …
Number of citations: 472 www.thelancet.com
S Delany-Moretlwe, JP Hughes, P Bock, SG Ouma… - The Lancet, 2022 - thelancet.com
… We aimed to evaluate the safety and efficacy of injectable cabotegravir compared with daily oral tenofovir diphosphate plus emtricitabine (TDF-FTC) for HIV prevention in HIV-uninfected …
Number of citations: 171 www.thelancet.com
ET Overton, G Richmond, G Rizzardini, H Jaeger… - The Lancet, 2020 - thelancet.com
… week 48 antiviral efficacy of cabotegravir plus rilpivirine long-… ART regimens containing cabotegravir and rilpivirine were … and FLAIR studies showing cabotegravir plus rilpivirine long-…
Number of citations: 194 www.thelancet.com
DA Margolis, CC Brinson, GHR Smith… - The Lancet infectious …, 2015 - thelancet.com
… Cabotegravir plus dual NRTI therapy had potent antiviral activity during the induction phase. As a two-drug maintenance therapy, cabotegravir … selection of oral cabotegravir 30 mg once …
Number of citations: 226 www.thelancet.com
M Markowitz, I Frank, RM Grant, KH Mayer, R Elion… - The lancet HIV, 2017 - thelancet.com
… of long-acting cabotegravir injections in healthy men not at … -site reactions, long-acting cabotegravir was well tolerated with an … of long-acting injectable cabotegravir as an alternative to …
Number of citations: 210 www.thelancet.com
TD McPherson, ME Sobieszczyk… - Expert opinion on …, 2018 - Taylor & Francis
… In this article, we provide a detailed review of cabotegravir (CAB), which is formulated as both oral and long-acting injectable formulation (CAB-LA). We also summarize the results of …
Number of citations: 42 www.tandfonline.com
S Swindells, JF Andrade-Villanueva… - … England Journal of …, 2020 - Mass Medical Soc
… Long-acting formulations of cabotegravir and rilpivirine can maintain exposure at plasma … long-acting cabotegravir plus long-acting rilpivirine and those who continued oral cabotegravir-…
Number of citations: 322 www.nejm.org
C Orkin, K Arasteh… - … England Journal of …, 2020 - Mass Medical Soc
… therapy were given oral cabotegravir-based treatment; those who … injections of long-acting cabotegravir plus rilpivirine. Viral … of long-acting cabotegravir plus rilpivirine would be …
Number of citations: 280 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.